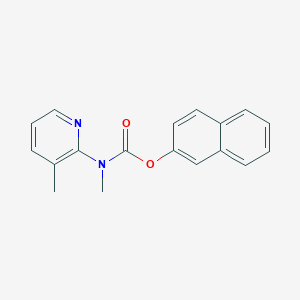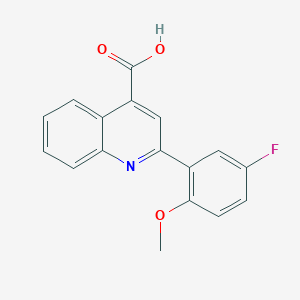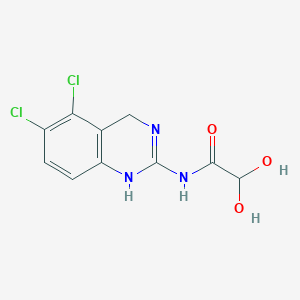
6-Chloro-7-iodo-2,3-dihydroinden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-7-iodo-2,3-dihydroinden-1-one is an organic compound that belongs to the class of indenones It is characterized by the presence of chlorine and iodine substituents on the indanone core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-iodo-2,3-dihydroinden-1-one typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of 2,3-dihydroinden-1-one. The process can be summarized as follows:
Halogenation: The starting material, 2,3-dihydroinden-1-one, undergoes chlorination using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.
Iodination: The chlorinated intermediate is then subjected to iodination using iodine and a suitable oxidizing agent like silver trifluoroacetate to introduce the iodine atom at the 7-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-7-iodo-2,3-dihydroinden-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.
Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution: Derivatives with various functional groups replacing chlorine or iodine.
Oxidation: Indenone derivatives with additional oxygen functionalities.
Reduction: Indanol derivatives with hydroxyl groups.
Coupling: Biaryl compounds with extended aromatic systems.
Aplicaciones Científicas De Investigación
6-Chloro-7-iodo-2,3-dihydroinden-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-7-iodo-2,3-dihydroinden-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards certain targets, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-2,3-dihydroinden-1-one
- 7-Iodo-2,3-dihydroinden-1-one
- 6,7-Dichloro-2,3-dihydroinden-1-one
Uniqueness
6-Chloro-7-iodo-2,3-dihydroinden-1-one is unique due to the presence of both chlorine and iodine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can provide distinct properties compared to compounds with only one type of halogen substituent.
Propiedades
Fórmula molecular |
C9H6ClIO |
|---|---|
Peso molecular |
292.50 g/mol |
Nombre IUPAC |
6-chloro-7-iodo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H6ClIO/c10-6-3-1-5-2-4-7(12)8(5)9(6)11/h1,3H,2,4H2 |
Clave InChI |
VXYLOMGPTVOKCW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C2=C1C=CC(=C2I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3A-(2,4-dimethylphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B11836879.png)



![Benzonitrile, 4-bromo-3-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-](/img/structure/B11836902.png)
![1-[(Quinoline-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B11836906.png)
![4-Bromo-1',3-dimethyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B11836921.png)
![5-[Cyano(naphthalen-1-yl)methyl]pyridine-3-carboxylic acid](/img/structure/B11836923.png)


![2-(3-Fluorophenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B11836943.png)

